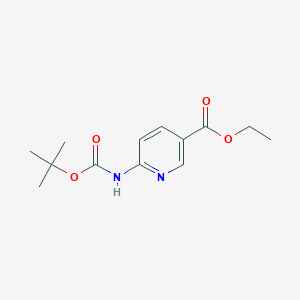

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate

Beschreibung

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS 169280-82-4) is a nicotinic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the pyridine ring and an ethyl ester at the 3-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules .

Eigenschaften

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWEDNIHBKKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-82-4 | |

| Record name | ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of 6-Aminonicotinic Acid

The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of 6-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. This method, adapted from peptide synthesis protocols, involves dissolving 6-aminonicotinic acid in a mixture of water and tert-butyl alcohol, followed by the dropwise addition of Boc₂O. Sodium hydroxide maintains a pH conducive to the reaction, which typically proceeds at ambient temperature with mild exothermicity (30–35°C). The Boc-protected intermediate, 6-((tert-butoxycarbonyl)amino)nicotinic acid, is isolated via acidification and extraction with ethyl ether.

Key Reaction Conditions:

Esterification of the Carboxylic Acid

The Boc-protected nicotinic acid undergoes esterification with ethanol. Two approaches are prevalent:

-

Acid-Catalyzed Fischer Esterification: Using concentrated sulfuric acid and excess ethanol under reflux, this method achieves esterification but risks partial Boc deprotection due to acidic conditions.

-

Coupling Agent-Mediated Esterification: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane ensures milder conditions, preserving the Boc group. This method, though costlier, offers higher yields (75–80%).

Comparative Table: Esterification Methods

| Method | Reagents | Temperature | Yield | Stability of Boc Group |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, Ethanol | Reflux | 60% | Moderate |

| Coupling Agent | EDC, DMAP, Ethanol | 0–25°C | 78% | High |

Nucleophilic Substitution of Halogenated Nicotinate Esters

Synthesis of Ethyl 6-Chloronicotinate

Ethyl 6-chloronicotinate serves as a key precursor, synthesized via chlorination of ethyl nicotinate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ in dimethylformamide (DMF) at 80–100°C provides superior regioselectivity for the 6-position, yielding 85–90% product.

One-Pot Protection and Esterification

Simultaneous Boc Protection and Esterification

This streamlined approach combines Boc protection and esterification in a single reaction vessel. 6-Aminonicotinic acid is treated with Boc₂O and ethanol in the presence of a dual-function catalyst such as DMAP. The reaction proceeds via in situ activation of the carboxylic acid as a mixed anhydride, which subsequently reacts with ethanol. While this method reduces purification steps, it requires precise stoichiometric control to avoid side reactions.

Reaction Parameters:

-

Catalyst: DMAP (10 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25°C

Industrial-Scale Production Considerations

Batch Reactor Optimization

Large-scale synthesis prioritizes cost efficiency and safety. For the Boc protection step, tert-butyl alcohol is replaced with methyl tert-butyl ether (MTBE) to enhance solubility and reduce flammability risks. Continuous distillation removes excess Boc₂O and byproducts, improving purity.

Purification Techniques

-

Recrystallization: The final product is purified from hexane/ethyl acetate mixtures, achieving >99% purity.

-

Chromatography: Reserved for small-scale batches, silica gel chromatography with a gradient of hexane to ethyl acetate resolves Boc-deprotected impurities.

Challenges and Mitigation Strategies

Boc Deprotection During Esterification

Acidic conditions in Fischer esterification can cleave the Boc group. Mitigation involves:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation can yield various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Synthesis: The primary route involves Boc protection of ethyl 6-aminonicotinate, yielding ~69% efficiency under standard conditions .

- Applications : Used in medicinal chemistry for its stability and ease of deprotection under acidic conditions, enabling downstream functionalization.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate with structurally related nicotinate derivatives is presented below:

Key Differentiators

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit enhanced lipophilicity compared to methyl esters (e.g., Mthis compound), influencing membrane permeability in drug candidates .

Substituent Impact on Reactivity

- Boc Protection: The tert-butoxycarbonyl group in the target compound offers stability during synthesis, whereas Boc-free analogues (e.g., tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate) enable direct amine functionalization but require careful handling .

- Phenoxy Linkers: Ethyl 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]-6-methylnicotinate demonstrates utility in ADC platforms due to its bifunctional linker, contrasting with the simpler ethyl ester in the target compound .

Biologische Aktivität

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate, also known as Ethyl 6-(Boc-amino)nicotinate, is a synthetic derivative of nicotinic acid that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to the nicotinate moiety. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceuticals.

The mechanism of action for Ethyl 6-((Boc-amino)nicotinate) primarily involves its interaction with nicotinic acid receptors. These interactions can modulate various biological pathways, including:

- Lipid Metabolism : The compound may influence lipid profiles by interacting with metabolic pathways.

- Anti-inflammatory Responses : It has shown potential in reducing inflammation through modulation of cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with Ethyl 6-((Boc-amino)nicotinate):

- Anticancer Activity :

-

Anti-inflammatory Properties :

- The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents. It has been observed to affect gene expression related to inflammation.

-

Neuroprotective Effects :

- Some studies suggest that nicotinic acid derivatives can provide neuroprotection by modulating neurotransmitter release and reducing oxidative stress.

Case Study 1: Anticancer Efficacy

A study investigated the effects of Ethyl 6-((Boc-amino)nicotinate) on colon cancer cells. The compound was found to induce apoptosis and inhibit autophagic flux, leading to increased cell death in treated cells compared to controls. The results highlighted the compound's potential as a therapeutic agent in cancer treatment.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 85 | 45 |

| Apoptosis Rate (%) | 10 | 35 |

| Autophagic Flux Inhibition (%) | 5 | 40 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, Ethyl 6-((Boc-amino)nicotinate) was tested for its ability to inhibit cytokine production in macrophages. The results showed a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

| Cytokine Level (pg/mL) | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 60 |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethyl 6-((Boc-amino)nicotinate), a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl Nicotinate | Ester derivative of nicotinic acid | Moderate anti-inflammatory | Lacks Boc protection, limiting functionalization |

| Ethyl Nicotinate | Similar ester structure | Antimicrobial properties | Less versatile due to absence of amino group |

| Ethyl 2-(4-(Boc-amino)phenyl)nicotinate | Aromatic amine with ethyl ester | Potential JAK2 pathway modulator | Enhanced stability due to Boc protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.